(1S)-1-phenylpentan-1-ol
Overview
Description
It is commonly used as a solvent, plasticizer, and fragrance ingredient. The compound has a molecular formula of C11H16O and a molecular weight of 164.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenylpentan-1-ol typically involves the reaction of benzyl chloride with butyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions include anhydrous ether as a solvent and a temperature range of 0-5°C.
Industrial Production Methods
Industrial production methods for this compound often involve the catalytic hydrogenation of benzylidene butyl ether. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
Oxidation: Butylbenzaldehyde or butylbenzoic acid.
Reduction: Butylbenzene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(1S)-1-phenylpentan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a plasticizer in polymer production and as a fragrance ingredient in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (1S)-1-phenylpentan-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-methyl-:
Benzenemethanol, alpha-phenyl-:
Benzenemethanol, alpha-propyl-: This compound has a propyl group instead of a butyl group.
Uniqueness
(1S)-1-phenylpentan-1-ol is unique due to its longer butyl side chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and applications in various fields.
Properties
IUPAC Name |
(1S)-1-phenylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187336 | |
Record name | alpha-Butylbenzyl alcohol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33652-83-4 | |
Record name | alpha-Butylbenzyl alcohol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Butylbenzyl alcohol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIPENTOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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